molecular formula C14H11Cl2N3O2 B2629192 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439095-83-7

2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2629192
CAS No.: 439095-83-7
M. Wt: 324.16
InChI Key: CJKFECMEGNPCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This core scaffold is recognized for its diverse bioactivity and is prominently featured in inhibitors targeting various protein kinases . Research into pyrazolo[1,5-a]pyrimidine derivatives has established their potential in developing therapies for protein kinase-dependent diseases, including oncology, where they can modulate key signaling pathways . Notably, this specific chemical framework is the foundation for first- and second-generation Tropomyosin Receptor Kinase (Trk) inhibitors, such as the clinically approved drugs Larotrectinib and Repotrectinib, which are used to treat solid tumors harboring NTRK gene fusions . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core has also been identified as a promising scaffold in infectious disease research, demonstrating potent antitubercular activity against Mycobacterium tuberculosis in whole-cell screening assays . The structure-activity relationship (SAR) studies of this chemotype highlight the critical importance of substitutions on the core for optimizing potency and selectivity, making derivatives like 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol valuable tools for probing biological mechanisms and advancing hit-to-lead optimization campaigns .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c1-21-7-9-5-14(20)19-13(17-9)6-12(18-19)8-2-3-10(15)11(16)4-8/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSNXDXOIUVALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.

    Addition of the methoxymethyl group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

mTOR Inhibition

One of the primary applications of this compound is as an inhibitor of the mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth and metabolism. Inhibition of mTOR is significant for cancer therapy, particularly in tumors characterized by deregulated mTOR activity.

  • Case Study : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting mTOR pathways, demonstrating their potential for treating various malignancies. The structure of 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is similar to other known mTOR inhibitors, suggesting a comparable mechanism of action .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. Its ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

  • Research Findings : A patent application described the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, which demonstrated significant cytotoxicity against cancer cell lines .

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

  • Evidence : Research into related pyrazolo compounds has shown their ability to modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

Synthetic Approaches

The synthesis of 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as substituted phenyl compounds.
  • Reaction Conditions : Various reaction conditions including temperature and solvents can affect yield and purity.
  • Final Product Isolation : The final product is isolated through crystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Features :

  • The methoxymethyl substituent may improve solubility compared to purely hydrophobic groups.
  • The hydroxyl group at position 7 enables hydrogen bonding, critical for interactions in biochemical systems .

Structural and Functional Comparison with Analogues

Substituent Variations and Their Implications

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound : 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol 2: 3,4-Cl₂Ph; 5: CH₂OCH₃ 324.16 Enhanced solubility, potential antimicrobial activity
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol 5: 4-isoPrPh ~290 (estimated) OH proton at 12.44 ppm (¹H NMR); convertible to ketone
6-Chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 2: 3,4-(OCH₃)₂Ph; 5: CH₃ ~350 (estimated) Electron-donating methoxy groups may reduce reactivity
5-(Methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol 2: CF₃-pyrazole; 5: CH₂OCH₃ 327.27 Trifluoromethyl enhances metabolic stability
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2: Cl₂Ph; 5: F-Ph; 7: CF₃ ~440 (estimated) Lipophilic CF₃ group improves membrane permeability

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Methoxymethyl (target) and methoxy groups improve aqueous solubility relative to trifluoromethyl or chloromethyl substituents (e.g., ).
  • Spectral Signatures : The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives consistently appears near 12.44 ppm in ¹H NMR, distinguishing them from ketone derivatives .

Activity Trends :

  • Antimicrobial Potency : Phenyl or halogenated aryl groups at position 2 or 3 correlate with improved activity (e.g., ). The target’s dichlorophenyl group aligns with this trend.
  • Anticancer Potential: Glycosylation (e.g., ) or trifluoromethylation () enhances cellular uptake, suggesting the target compound could be modified similarly.

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS Number: 439095-83-7) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H11Cl2N3O2
  • Molecular Weight : 324.16 g/mol
  • Purity : >90%

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities. The specific mechanisms for 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol include:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Anticancer Activity

A study evaluated various pyrazolo derivatives for their anticancer properties against several human cancer cell lines. The results indicated that compounds with similar structures to 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol displayed significant cytotoxic effects. For example:

  • MCF-7 (Breast Cancer) : Compounds showed IC50 values ranging from 10 to 30 µM.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Notable synergistic effects were observed when combined with doxorubicin .
Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis induction
MDA-MB-23115Cell cycle arrest
A549 (Lung Cancer)25Inhibition of cell proliferation

Antifungal Activity

In addition to anticancer properties, some studies have explored the antifungal potential of related pyrazolo compounds. The findings suggest moderate antifungal activity against pathogens such as Fusarium oxysporum and Candida mandshurica .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro testing revealed that derivatives similar to 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol exhibited potent activity against various cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity.
  • Combination Therapy Research :
    • A combination therapy approach using this compound with established chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in xenograft models. This suggests a promising avenue for future cancer treatment strategies .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with β-diketones or β-keto esters. For example, methyl 3-amino-1H-pyrazole-4-carboxylate can react with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core . Modifications at the 2-, 3-, and 5-positions are achieved via nucleophilic substitution or cross-coupling reactions. The methoxymethyl group at position 5 may be introduced using propargyl bromide under basic conditions (e.g., K₂CO₃) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : The hydroxyl proton at position 7 typically appears as a singlet near δ 12.44 ppm in ¹H NMR, while its disappearance in the oxo-form (pyrazolo[1,5-a]pyrimidin-7-one) confirms tautomerism .
  • X-ray Crystallography : Single-crystal studies (orthorhombic Pbca space group, Z = 8) validate bond lengths (mean C–C = 0.003 Å) and dihedral angles between aromatic substituents .

Q. What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

This class exhibits kinase inhibition (e.g., TRK, cathepsin K/B), antitumor activity, and potential as serotonin receptor antagonists . For instance, trifluoromethyl substitutions enhance metabolic stability and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the cyclocondensation step?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening : Copper catalysts improve regioselectivity in heterocycle formation .
  • Solvent Optimization : Protic solvents (e.g., ethanol) favor tautomer stabilization, while aprotic solvents (e.g., dioxane) enhance electrophilic substitution .
  • Temperature Control : Reflux at 110–120°C for 24 hours ensures complete conversion .

Q. How do structural modifications at the 3,4-dichlorophenyl group influence biological activity?

Chlorine atoms enhance lipophilicity and π-stacking with kinase active sites. Comparative studies show that 3,4-dichloro substitution improves IC₅₀ values by 2–3-fold compared to mono-chloro derivatives in cathepsin K inhibition assays . However, steric hindrance from bulky groups (e.g., trifluoromethyl) may reduce solubility, necessitating methoxymethyl or glycoside substitutions for bioavailability .

Q. How can conflicting NMR data for the hydroxyl group be resolved?

Discrepancies in δ values for the OH proton arise from tautomeric equilibria (enol vs. keto forms) and solvent effects. For example, in DMSO-d₆, the enolic OH is observed at δ 12.44 ppm, while in CDCl₃, rapid exchange broadens the signal . Deuterium exchange experiments or low-temperature NMR (e.g., −40°C) can stabilize the enol form for accurate assignment .

Q. What strategies address contradictions in reported biological activity across similar derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxymethyl with morpholino groups) clarifies pharmacophore contributions .
  • Enzyme Assay Validation : Use standardized protocols (e.g., cathepsin K inhibition with IC₅₀ ~25 µM for N-butylcarboxamide derivatives) to minimize variability .

Methodological Guidance

Q. Synthetic Challenges :

  • Regioselectivity in Cyclization : Monitor reaction progress via LC-MS to detect intermediates. Adjust equivalents of ammonium acetate to favor 5-membered ring closure over 6-membered byproducts .
  • Purification : Use preparative TLC (CHCl₃/MeOH, 9:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate polar derivatives .

Q. Data Interpretation :

  • Crystallographic Analysis : Refine structures with SHELXL (R factor <0.055) and validate packing interactions (e.g., C–H···F contacts in orthorhombic crystals) .
  • Biological Assays : Compare dose-response curves (e.g., 0.1–100 µM) to assess potency thresholds and off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.